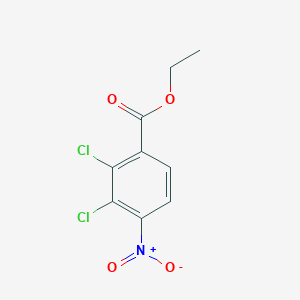
2-Chloro-6-methoxyquinazolin-4(3H)-one
Vue d'ensemble
Description
“2-Chloro-6-methoxyquinazolin-4(3H)-one” is a chemical compound with the molecular formula C9H8ClN3O . It is also known as "2-chloro-6-methoxyquinazolin-4-amine" .
Physical and Chemical Properties
This compound has a molecular weight of 209.63 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 294.5±22.0 °C at 760 mmHg . The flash point is 131.9±22.3 °C .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-Chloro-6-methoxyquinazolin-4(3H)-one serves as a key intermediate in synthetic organic chemistry. For instance, it has been utilized in the synthesis of diverse quinazoline derivatives, demonstrating its versatility in organic synthesis. A study highlighted the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline through a multi-step process, underscoring the compound's utility in generating structurally complex quinazolines (Wang et al., 2015).
Chemosensor Applications
Research has explored the use of quinazoline derivatives as chemosensors for metal ions, which are crucial for environmental monitoring and biomedical applications. A specific example involves the characterization of a quinoline derivative that selectively responds to Cd^2+ ions, indicating the potential of 2-Chloro-6-methoxyquinazolin-4(3H)-one derivatives in environmental sensing and safety (Prodi et al., 2001).
Anticancer Activity
The quinazoline nucleus is a prominent feature in many anticancer agents. Research into derivatives of 2-Chloro-6-methoxyquinazolin-4(3H)-one has led to the discovery of compounds with potent apoptosis-inducing properties and efficacy against cancer cell lines. This includes studies on N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, highlighting the anticancer potential of these derivatives (Sirisoma et al., 2009).
Antimicrobial Activities
Quinazoline derivatives exhibit antimicrobial properties, with some compounds showing effectiveness against a range of bacterial and fungal strains. For example, synthesis and characterization of N'-((2-chloro-6-methoxyquinolin-3-yl)methylidene)-substituted benzohydrazide demonstrated significant antibacterial activity, presenting a promising avenue for the development of new antimicrobial agents (Shaikh, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-6-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-5-2-3-7-6(4-5)8(13)12-9(10)11-7/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBPTLOVZCUBRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586539 | |
| Record name | 2-Chloro-6-methoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxyquinazolin-4(3H)-one | |
CAS RN |
20197-97-1 | |
| Record name | 2-Chloro-6-methoxy-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20197-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-methoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1461102.png)
![[2-(Methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1461103.png)








![5-[(Pyrrolidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1461120.png)
